Cholesterol 3-Acetate-d7

説明

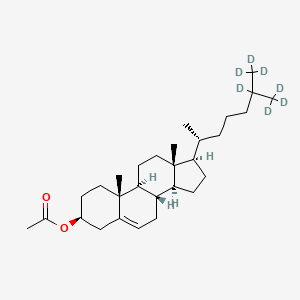

Cholesterol 3-Acetate-d7 is a derivative of cholesterol, a major component of all biological membranes. This compound is isotopically labeled with deuterium, making it useful in various scientific research applications. The molecular formula of this compound is C29H41D7O2, and it has a molecular weight of 435.73 .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol 3-Acetate-d7 typically involves the acetylation of cholesterol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium at specific positions in the molecule. The process involves the following steps:

Acetylation: Cholesterol is reacted with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid.

Deuterium Labeling: The acetylated cholesterol is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent incorporation of deuterium. The final product is purified using chromatographic methods to achieve the desired chemical purity .

化学反応の分析

Bromination at the Allylic 7-Position

Cholesterol 3-Acetate-d7 undergoes allylic bromination using dibromohydantoin (DDH) or N-bromosuccinimide (NBS) in hydrocarbon solvents (e.g., petroleum ether) under reflux conditions. Pyridine is added to neutralize HBr byproducts .

This reaction produces a mixture of 7α- and 7β-bromo epimers, with the α-epimer predominating after epimerization in toluene/acetone at -10°C to 30°C .

Epimerization of 7-Bromo Derivatives

The 7-bromo intermediate undergoes epimerization in the presence of tetrabutylammonium bromide (TBAB), favoring the thermodynamically stable 7α-bromo epimer:

Conditions

-

Solvent : Toluene, acetone, or tetrahydrofuran

-

Catalyst : TBAB (2 g per 12 g substrate)

-

Temperature : -10°C to 30°C

Epimerization enables downstream elimination reactions to proceed with higher regioselectivity.

Tosylhydrazone Formation

7-Oxo-cholesterol-3-acetate-d7 (generated via oxidation of the 7-bromo derivative) reacts with tosylhydrazine to form a hydrazone intermediate, a critical step in the Bamford-Stevens reaction:

Reaction Pathway

-

Substrate : 7-Oxo-cholesterol-3-acetate-d7

-

Reagent : Tosylhydrazine

-

Product : 7-Tosylhydrazone-cholesterol-3-acetate-d7

Bamford-Stevens Elimination

The tosylhydrazone undergoes Bamford-Stevens elimination under basic conditions to yield 7-dehydrocholesterol-3-acetate-d7, a key precursor for vitamin D3 synthesis:

| Parameter | Details |

|---|---|

| Base | Alkali (e.g., NaOH or KOH) |

| Solvent | Methanol or ethanol |

| Temperature | Room temperature to reflux |

| Product Purity | >90% HPLC purity after crystallization |

Thiophenol-Mediated Sulfur Incorporation

7α-Bromo-cholesterol-3-acetate-d7 reacts with thiophenol in ammonia-saturated methanol to form 7β-thiophenyl derivatives, enabling further oxidation studies:

Key Steps

-

Reagent : Substituted/unsubstituted thiophenol

-

Conditions : Liquor ammonia, 25–35°C

Considerations for Isotopic Effects

Deuterium labeling at seven positions may subtly alter reaction kinetics compared to non-deuterated analogs, though specific data on isotope effects in these reactions remain unreported. Researchers should validate reaction yields and rates empirically when substituting deuterated substrates .

科学的研究の応用

Lipid Metabolism Studies

Cholesterol 3-Acetate-d7 is extensively utilized in the study of cholesterol metabolism due to its ability to serve as a tracer in metabolic pathways. Researchers use this compound to quantify cholesterol efflux and understand the dynamics of cholesterol transport within cells.

- Cholesterol Efflux Assays : A study demonstrated the use of this compound in mass spectrometry-based assays to measure cholesterol efflux from cell lines. The results indicated that intracellular levels of this compound were significantly higher than unlabeled cholesterol, facilitating insights into cellular cholesterol handling mechanisms .

- Metabolomic Profiling : Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have enabled the profiling of cholesterol and its esters, including this compound. This method allows for the detection and quantification of cholesterol metabolites across various mammalian tissues, providing valuable data on lipid metabolism under different physiological conditions .

Drug Delivery Systems

Cholesterol derivatives are critical components in the formulation of liposomal drug delivery systems. This compound can be incorporated into liposomes to enhance their stability and efficacy in drug delivery.

- Liposomal Formulations : Liposomes containing this compound have shown promise in improving drug delivery efficiency for therapeutic agents. The unique properties of liposomes allow for targeted delivery, reduced side effects, and enhanced bioavailability of encapsulated drugs .

- Clinical Applications : Several liposomal formulations, such as Doxil and AmBisome, utilize cholesterol to improve pharmacokinetics. Research is ongoing to evaluate the efficacy of liposomal systems containing stable isotopes like this compound for various medical applications .

Cellular and Molecular Biology

In cellular biology research, this compound serves as a crucial tool for studying cellular processes involving cholesterol.

- Tracking Cellular Uptake : The compound has been used to track the uptake and distribution of cholesterol within cells, particularly in studies focusing on diseases such as Niemann-Pick disease. This application helps elucidate the mechanisms behind lysosomal cholesterol accumulation .

- Impact on Cell Signaling : Research indicates that altered levels of cholesterol derivatives can influence cell signaling pathways related to lipid metabolism and cardiovascular health. This compound provides insights into how changes in cholesterol levels can affect gene expression related to lipid metabolism .

Data Summary Table

Case Studies

- Cholesterol Efflux Measurement : A study utilized this compound to measure cholesterol efflux from J774 macrophage cells. The results indicated that efflux rates were comparable between labeled and unlabeled cholesterol, validating the use of stable isotopes in metabolic studies .

- Liposomal Drug Delivery : In an investigation into liposome-based drug delivery systems, researchers incorporated this compound into formulations aimed at targeting cancer cells. The findings revealed improved drug accumulation at tumor sites compared to traditional formulations, highlighting the potential for enhanced therapeutic outcomes .

作用機序

The mechanism of action of Cholesterol 3-Acetate-d7 involves its incorporation into biological membranes, where it influences membrane fluidity and permeability. The deuterium labeling allows researchers to track its distribution and metabolism in biological systems. The compound interacts with various molecular targets, including enzymes involved in cholesterol metabolism and transport pathways .

類似化合物との比較

Cholesterol 3-Acetate-d7 can be compared with other similar compounds such as:

- **

生物活性

Cholesterol 3-Acetate-d7 is a deuterated form of cholesterol acetate, which has garnered attention for its role in studying cholesterol metabolism and its biological effects. This compound, characterized by the incorporation of seven deuterium atoms, allows for enhanced tracking in biological systems, particularly through mass spectrometry techniques. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C29H48O2

- Molecular Weight : Approximately 430.7 g/mol

- Structure : The compound retains the core structure of cholesterol with an acetate group at the 3-position and deuterium substitutions.

Biological Activity

This compound plays a critical role in various biological processes:

- Cholesterol Metabolism : As a derivative of cholesterol, it serves as a precursor in the synthesis of other sterols and steroid hormones. Its deuterated nature aids in understanding metabolic pathways through isotopic labeling, allowing researchers to trace the compound's fate within biological systems .

- Cell Membrane Dynamics : Cholesterol is integral to maintaining membrane fluidity and integrity. The presence of this compound can influence these properties, impacting cellular signaling and function.

- Hormonal Synthesis : The compound is involved in the biosynthesis of steroid hormones, which are crucial for numerous physiological processes including metabolism, immune response, and reproductive functions.

Research indicates that this compound interacts with various enzymes involved in cholesterol metabolism:

- Enzyme Interactions : It influences enzymes such as 7-dehydrocholesterol reductase (DHCR7) and others that are pivotal in the cholesterol synthesis pathway. Studies show that alterations in enzyme activity due to the presence of this compound can lead to significant changes in sterol profiles within cells .

- Impact on Disease Models : In models of cholesterol-related disorders, such as Smith-Lemli-Opitz syndrome (a genetic disorder affecting cholesterol synthesis), this compound has been used to elucidate the biochemical pathways disrupted by mutations affecting cholesterol metabolism.

Case Studies

- Metabolic Tracking in Cell Lines :

-

Cholesterol Accumulation Disorders :

- Research on juvenile CLN3 disease (a lysosomal storage disorder) highlighted how this compound could aid in understanding cholesterol trafficking disruptions within cells. The findings suggested that mismanagement of cholesterol leads to accumulation in lysosomes, which can be tracked using deuterated compounds .

Data Table: Comparison of Sterol Levels

| Compound | Effect on Sterol Levels | Mechanism of Action |

|---|---|---|

| This compound | Alters desmosterol levels | Inhibits DHCR7 activity |

| 22-Dehydrocholesterol | Precursor for vitamin D | Affects multiple pathways including steroidogenesis |

| Lathosterol | Intermediate | Less stable than deuterated forms |

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1/i1D3,2D3,19D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGISPSHIFXEHZ-PETFRECNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。